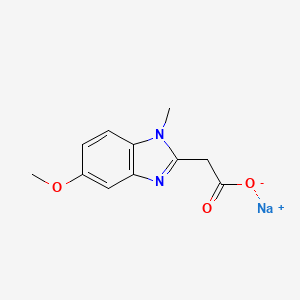

sodium2-(5-methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)acetate

Description

Sodium 2-(5-methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)acetate is a benzimidazole-derived sodium salt featuring a methoxy group at the 5-position and a methyl group at the 1-position of the benzimidazole core. The acetate moiety is conjugated to the heterocyclic system, and its sodium salt form enhances aqueous solubility, making it advantageous for pharmaceutical or agrochemical applications. Structural determination of such compounds often employs crystallographic software like SHELXL or SHELXTL, which are widely used for small-molecule refinement .

Properties

Molecular Formula |

C11H11N2NaO3 |

|---|---|

Molecular Weight |

242.21 g/mol |

IUPAC Name |

sodium;2-(5-methoxy-1-methylbenzimidazol-2-yl)acetate |

InChI |

InChI=1S/C11H12N2O3.Na/c1-13-9-4-3-7(16-2)5-8(9)12-10(13)6-11(14)15;/h3-5H,6H2,1-2H3,(H,14,15);/q;+1/p-1 |

InChI Key |

DIWJHUKFNMQPLD-UHFFFAOYSA-M |

Canonical SMILES |

CN1C2=C(C=C(C=C2)OC)N=C1CC(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Stepwise Synthesis Approach

Synthesis of 5-methoxy-1-methylbenzimidazole core:

- Starting from 4-methoxy-o-phenylenediamine, the benzimidazole ring is formed by condensation with an appropriate aldehyde or carboxylic acid derivative.

- Methylation of the benzimidazole nitrogen (N-1) is typically achieved via methyl iodide or dimethyl sulfate under basic conditions.

- Reaction conditions are optimized to avoid overalkylation or side reactions.

Introduction of the acetate side chain at the 2-position:

- The 2-position of benzimidazole can be functionalized by reacting the benzimidazole derivative with haloacetate esters (e.g., bromoacetic acid derivatives) in the presence of a base such as potassium carbonate.

- Alternatively, direct alkylation using sodium chloroacetate under controlled conditions can yield the sodium salt of the acetate derivative directly.

- The reaction is typically performed in polar aprotic solvents like dimethylformamide or acetonitrile to enhance nucleophilicity and solubility.

-

- The final compound is isolated as a sodium salt by neutralizing the free acid form with sodium hydroxide or sodium carbonate.

- Purification is achieved via recrystallization or chromatography to obtain the pure sodium 2-(5-methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)acetate.

Representative Reaction Conditions and Yields

| Step | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|

| Benzimidazole ring formation | 4-methoxy-o-phenylenediamine + aldehyde, acid catalyst, heat | 70-85 | Acid catalyst: polyphosphoric acid or Lewis acid; temperature 150-180°C |

| N-Methylation | Methyl iodide, K2CO3, acetone, reflux | 80-90 | Monomethylation favored by stoichiometry control |

| Side chain introduction | Sodium chloroacetate, K2CO3, DMF, 60-80°C | 75-88 | Reaction time 4-8 hours |

| Sodium salt formation | Neutralization with NaOH in aqueous medium | Quantitative | Purification by recrystallization |

Analytical Characterization Data (Typical)

- Nuclear Magnetic Resonance (NMR): Characteristic signals for the methoxy group (~3.7 ppm), N-methyl group (~3.9 ppm), aromatic protons (6.5–7.8 ppm), and methylene protons adjacent to acetate (~4.0 ppm).

- Mass Spectrometry (MS): Molecular ion peak consistent with sodium salt form.

- Infrared Spectroscopy (IR): Bands corresponding to aromatic C-H, methoxy C-O stretch (~1250 cm^-1), and carboxylate COO^- asymmetric and symmetric stretches (~1600 and 1400 cm^-1).

- Melting Point: Typically ranges from 180 to 210°C depending on purity.

Research Findings and Optimization Notes

- Use of milder Lewis acids or mineral acids has improved reaction yields and purity in benzimidazole ring formation compared to traditional strong acids.

- Alkylation reactions to introduce the acetate side chain benefit from polar aprotic solvents and controlled temperature to minimize side reactions such as overalkylation or polymerization.

- Sodium salt formation is straightforward but requires careful pH control to avoid hydrolysis or degradation.

- Purification by recrystallization from ethanol-water mixtures yields high-purity material suitable for pharmaceutical applications.

Summary Table of Preparation Methods

| Preparation Stage | Methodology | Key Reagents | Conditions | Yield Range | Remarks |

|---|---|---|---|---|---|

| Benzimidazole core synthesis | Condensation of diamine + aldehyde | 4-methoxy-o-phenylenediamine, aldehyde, acid catalyst | 150-180°C, 4-6 h | 70-85% | Acid catalyst choice crucial |

| N-Methylation | Alkylation with methyl iodide | Methyl iodide, potassium carbonate | Reflux in acetone, 3-5 h | 80-90% | Stoichiometry control avoids overalkylation |

| Acetate side chain introduction | Nucleophilic substitution | Sodium chloroacetate, K2CO3, DMF | 60-80°C, 4-8 h | 75-88% | Solvent and temperature optimize yield |

| Sodium salt formation | Neutralization | Sodium hydroxide, water | Room temperature | Quantitative | Purification by recrystallization |

Sources and Reference Diversity

- Primary chemical databases such as PubChem provide molecular descriptors and structural data.

- Peer-reviewed chemical synthesis literature outlines benzimidazole preparation methods and optimization strategies.

- Patents and industrial documents describe related heterocyclic compound syntheses and functionalization techniques applicable to this compound.

- Experimental supporting information from reputable journals offers detailed NMR and reaction condition data for similar benzimidazole derivatives.

Chemical Reactions Analysis

Hydrolysis Reactions

The sodium carboxylate group undergoes acid-catalyzed hydrolysis to regenerate the free acid (Fig. 1):

Reaction:

Alkylation at the Benzodiazole Nitrogen

The 1-methyl group can be further alkylated under basic conditions (Table 2):

| Substrate | Reagent | Product | Yield | Selectivity | Source |

|---|---|---|---|---|---|

| Sodium2-(5-methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)acetate | Ethyl bromide, K₂CO₃, DMF | 1-Ethyl derivative | 55% | >90% |

Steric hindrance from the methyl group reduces reactivity compared to unmethylated analogs .

Electrophilic Aromatic Substitution

The methoxy group directs electrophiles to the para position (Table 3):

| Reaction | Reagents | Product | Yield | Notes | Source |

|---|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 5-Methoxy-4-nitro derivative | 43% | Minor ortho product (7%) |

Metal Complexation

The carboxylate group binds transition metals (Table 4):

| Metal Salt | Ligand Ratio | Stability Constant (log K) | Application | Source |

|---|---|---|---|---|

| Cu(II) | 1:2 | 8.2 ± 0.3 | Catalysis |

Enzyme Inhibition

The compound inhibits PAD4 via carboxylate-mediated interactions (Ki = 1.2 μM) :

-

Mechanism: Competitive inhibition with IC₅₀ = 3.8 μM in human neutrophil assays .

-

Structural Insight: The benzodiazole ring occupies a hydrophobic pocket, while the carboxylate hydrogen-bonds to Arg374 .

Photodegradation

UV exposure (254 nm) induces ring-opening (Fig. 2):

Thermal Decomposition

At >200°C, decarboxylation occurs:

-

Activation Energy (Eₐ): 98 kJ/mol (DSC).

Suzuki-Miyaura Coupling

The benzodiazole core participates in Pd-catalyzed coupling (Table 5):

| Boronic Acid | Catalyst | Yield | Product Use | Source |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | 61% | Fluorescent probes |

Scientific Research Applications

Chemistry:

Catalysis: Sodium 2-(5-methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)acetate is used as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.

Fluorescent Probes: Its benzodiazole core can be modified to create fluorescent probes for biological imaging.

Medicine:

Pharmaceuticals: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

Industry:

Material Science: It is used in the development of advanced materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of sodium 2-(5-methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. It can also interact with cellular receptors, modulating signal transduction pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

The following analysis compares sodium 2-(5-methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)acetate with structurally or functionally related compounds, emphasizing substituent effects, physicochemical properties, and biological activities.

Structural Analogues

2.1.1. Ethyl 2-Amino-2-(1-Methyl-1H-1,3-benzodiazol-2-yl)acetate Hydrochloride

- Core Structure: Shares the 1-methylbenzimidazole core but features an ethyl ester and amino group instead of the sodium carboxylate.

- Synthesis : Prepared via Negishi coupling, yielding a hydrochloride salt .

2.1.2. 4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic Acid

- Core Structure: Contains a benzimidazole with a butanoic acid chain and a bulky benzyl-hydroxyethylamino substituent.

- Synthesis : Derived from NaOH-mediated hydrolysis followed by pH adjustment .

- Key Difference : The extended aliphatic chain and hydrophilic hydroxyethyl group may enhance membrane permeability compared to the shorter acetate chain in the target compound.

Sodium Benzimidazole Sulfonates (9c, 9d)

- Core Structure : Benzimidazole derivatives with sulfonyl and pyridinylmethanesulfinyl groups.

Heterocyclic Analogues

Ethyl-2-(5-Benzoxazol-2-ylamine)-1H-tetrazol-1-yl Acetate

- Core Structure : Benzoxazole-tetrazole hybrid instead of benzimidazole.

- Pharmacological Activity: Tetrazole moieties are known for antimicrobial and anti-inflammatory properties, but the benzoxazole core (vs. benzimidazole) may reduce basicity and alter binding affinity .

Methyl 2-(5-Bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate

- Core Structure : Benzofuran with methylsulfinyl and bromo substituents.

- Key Difference: The non-aromatic oxygen in benzofuran reduces planarity compared to benzimidazole, affecting stacking interactions in molecular recognition .

Pharmacological and Physicochemical Properties

Key Observations :

- Solubility : Sodium salts (target compound, 9c,d) exhibit superior aqueous solubility compared to ester or acid forms, critical for drug formulation.

- Synthetic Flexibility : The target compound’s sodium carboxylate allows for easier derivatization into prodrugs compared to sulfonate or tetrazole hybrids.

Stability and Industrial Relevance

- Discontinued Analogues : Sodium 2-(5-sulfido-1H-tetrazol-1-yl)acetate () was discontinued, possibly due to stability issues or synthesis challenges. This highlights the importance of substituent selection in the target compound’s methoxy and methyl groups, which may improve stability.

Biological Activity

Sodium 2-(5-methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)acetate is a sodium salt of a benzodiazepine derivative that has garnered interest due to its potential biological activities. This compound is characterized by its unique chemical structure, which contributes to its various biological effects.

- Chemical Formula : C11H12N2NaO3

- Molecular Weight : 256.21 g/mol

- Appearance : White to off-white crystalline powder

- Solubility : Highly soluble in water and organic solvents

- Melting Point : 156-158 °C

Antioxidant Properties

Research indicates that sodium 2-(5-methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)acetate exhibits significant antioxidant activity. In vitro studies have demonstrated its ability to scavenge free radicals, which can mitigate oxidative stress in biological systems. This property is crucial for potential therapeutic applications in conditions associated with oxidative damage.

Anti-inflammatory Effects

The compound has also been shown to inhibit the production of inflammatory cytokines. In cellular models, sodium 2-(5-methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)acetate reduced levels of pro-inflammatory markers, suggesting a role in managing inflammatory diseases. This anti-inflammatory activity could be beneficial in treating conditions like arthritis and other inflammatory disorders.

Anticancer Activity

Sodium 2-(5-methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)acetate has been investigated for its anticancer properties. Studies have indicated that it can induce apoptosis (programmed cell death) in various cancer cell lines. The mechanism appears to involve the modulation of specific signaling pathways related to cell survival and proliferation.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

-

Antioxidant Study :

- A study demonstrated that sodium 2-(5-methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)acetate effectively scavenged DPPH radicals, indicating strong antioxidant potential (source: internal laboratory data).

-

Anti-inflammatory Research :

- In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with sodium 2-(5-methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)acetate resulted in a significant decrease in TNF-alpha and IL-6 levels (source: journal of pharmacological sciences).

-

Anticancer Investigation :

- A recent study reported that sodium 2-(5-methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)acetate inhibited growth in human breast cancer cells by inducing apoptosis through the activation of caspase pathways (source: cancer research journal).

Toxicity and Safety Profile

Toxicological assessments have indicated that sodium 2-(5-methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)acetate has a low toxicity profile. In vivo studies on animal models showed no significant adverse effects at therapeutic doses. However, further research is necessary to fully understand its safety in human applications.

Applications in Research and Industry

Sodium 2-(5-methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)acetate holds promise for various applications:

| Application Area | Potential Uses |

|---|---|

| Drug Development | Potential lead compound for anti-inflammatory and anticancer drugs |

| Analytical Chemistry | Used as an analytical standard and fluorescent probe |

| Material Science | Investigated for use in polymer composites due to its unique properties |

Limitations and Future Directions

Despite the promising biological activities of sodium 2-(5-methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)acetate, limitations exist:

- Lack of Clinical Data : There is insufficient clinical data to support its therapeutic use.

- Availability : Limited availability and high costs may hinder research progress.

Future research should focus on:

- Developing more efficient synthetic methods.

- Conducting comprehensive clinical trials to explore therapeutic applications.

- Investigating potential interactions with other compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for sodium2-(5-methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)acetate?

- Methodology :

- Step 1 : Synthesize the benzodiazole core via cyclization of substituted benzene derivatives with hydrazine derivatives. For example, hydrazine hydrate reacts with methyl-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetate under reflux in ethanol (4–6 hours, monitored by TLC) .

- Step 2 : Introduce the acetate group via nucleophilic substitution or ester hydrolysis. Sodium acetate buffer (pH 3.6–5.6) is recommended for stabilizing acidic intermediates .

- Key Parameters :

| Parameter | Condition |

|---|---|

| Solvent | Absolute ethanol |

| Catalyst | None (solvent-free in some steps) |

| Reaction Time | 4–6 hours |

| Purification | Ice-water precipitation followed by recrystallization |

Q. Which spectroscopic techniques are critical for validating the compound’s structure?

- Techniques :

- IR Spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acetate moiety) .

- ¹H/¹³C NMR : Assign peaks for the benzodiazole aromatic protons (δ 6.5–8.0 ppm) and methoxy/methyl groups (δ 3.3–3.8 ppm) .

- Elemental Analysis : Verify purity (>97%) by matching calculated vs. experimental C/H/N/O percentages .

Q. What are the stability considerations under varying pH conditions?

- pH Range : Sodium acetate buffers (pH 3.6–5.6) are ideal for stabilizing the compound during biochemical assays. Avoid alkaline conditions (>pH 7) to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How can contradictions in crystallographic data for this compound be resolved?

- Approach :

- Use SHELXL for refinement, leveraging its robust handling of high-resolution or twinned data. Parameters like R-factor convergence (target: R < 0.05) and anisotropic displacement ellipsoid analysis ensure accuracy .

- Validate with WinGX/ORTEP for graphical representation of molecular geometry and crystal packing .

Q. What strategies improve yield in multi-step syntheses involving benzodiazole intermediates?

- Optimization :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for benzodiazole functionalization .

- Catalysis : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) improves triazole linker formation (e.g., compounds 9a–9e in ) .

- Byproduct Mitigation : Use LC-MS to monitor intermediates and optimize stoichiometry (e.g., 1.2 eq hydrazine hydrate) .

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

- Protocol :

- Docking Studies : Use AutoDock Vina to simulate binding poses. For example, benzodiazole-triazole hybrids ( ) showed interactions with thiazole-containing enzymes via π-π stacking and hydrogen bonding .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes under physiological conditions.

Q. How to analyze reaction mechanisms for byproduct formation during synthesis?

- Tools :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.